cabenegrin A-I
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Overview
Description
Cabenegrin A-I is a naturally occurring pterocarpan, a class of compounds known for their significant pharmacological properties. It is isolated from the roots of Harpalyce brasiliana Benth, a plant traditionally used in South America for its antivenom properties . This compound has been studied for its antiviral, antiophidic, and anticarcinogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of cabenegrin A-I involves several steps. One method starts with the optical resolution of racemic maackiain using S-(–)-α-methylbenzyl isocyanate . The synthesis of rac-maackiain can be performed using the Heck oxyarylation of 7-benzyloxy-2H-chromene or the BF3·OEt2 mediated ring closure of isoflavan-4-ol derivatives . The latter method provides higher yields .
Industrial Production Methods
Currently, there is no widely accepted industrial process for the production of this compound. The synthesis methods are complex and involve multiple steps, making large-scale production challenging .
Chemical Reactions Analysis
Types of Reactions
Cabenegrin A-I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include BF3·OEt2, S-(–)-α-methylbenzyl isocyanate, and 7-benzyloxy-2H-chromene . The reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions involving this compound include various pterocarpan derivatives, which are studied for their biological activities .
Scientific Research Applications
Cabenegrin A-I has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cabenegrin A-I involves its interaction with various molecular targets and pathways. It has been shown to inhibit the cytopathic effect of HIV-1 in cell cultures and inhibit HIV-1 reverse transcriptase . Additionally, its antivenom activity is attributed to its ability to neutralize snake venom components .
Comparison with Similar Compounds
Cabenegrin A-I is unique among pterocarpans due to its specific biological activities. Similar compounds include:
Cabenegrin A-II: Another pterocarpan with similar antivenom properties.
Medicarpin: Known for its estrogenic activity and bone health benefits.
Maackiain: Studied for its antifungal and antibacterial properties.
This compound stands out due to its broad spectrum of biological activities, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
84297-59-6 |
---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(1R,12R)-17-[(E)-4-hydroxy-3-methylbut-2-enyl]-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O6/c1-11(8-22)2-3-12-16(23)5-4-13-20(12)24-9-15-14-6-18-19(26-10-25-18)7-17(14)27-21(13)15/h2,4-7,15,21-23H,3,8-10H2,1H3/b11-2+/t15-,21-/m0/s1 |
InChI Key |
WTAGIHGECXTWAX-CEDAXXPESA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)O)/CO |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OCC3C2OC4=CC5=C(C=C34)OCO5)O)CO |
Origin of Product |
United States |
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